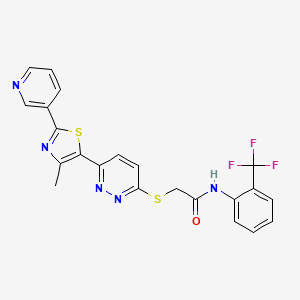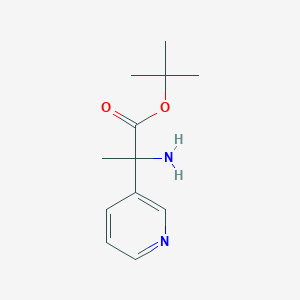
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique chemical structure, which combines multiple functional groups. The compound exhibits a range of properties and activities, making it relevant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone generally involves multi-step organic reactions. A common route might start with the preparation of 4-(1H-pyrrol-1-yl)benzaldehyde, followed by the introduction of a piperidine ring with an oxadiazole moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis can be streamlined to enhance yield and purity. Methods such as continuous flow synthesis and the use of automated reaction monitoring systems might be employed. Green chemistry principles could also be applied to minimize environmental impact by optimizing reagent use and waste management.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of reactions, including oxidation, reduction, and substitution. For instance, the pyrrole ring can be functionalized through electrophilic aromatic substitution, while the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Halogenation with reagents such as N-bromosuccinimide or alkylation using alkyl halides.
Major Products
Depending on the reaction type, the major products can range from hydroxylated derivatives to halogenated analogs. The functional groups in the compound allow for a variety of modifications that can yield novel compounds with potentially enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as an intermediate in the synthesis of other complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and catalysts.
Biology and Medicine
In biological and medical research, the compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential pharmacological properties are of particular interest in the fields of oncology, neurology, and infectious diseases.
Industry
Industrially, the compound can be employed in the development of specialty chemicals, such as advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications in materials science.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and oxadiazole moieties are critical for binding affinity and selectivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stands out due to the presence of both pyrrole and oxadiazole rings, which confer unique reactivity and binding properties.
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
4-(1H-pyrrol-1-yl)benzaldehyde derivatives
These compounds share structural similarities but lack the combined functionality of pyrrole, oxadiazole, and piperidine rings, which are essential for the unique properties of this compound.
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15(2)19-22-23-20(27-19)16-9-13-25(14-10-16)21(26)17-5-7-18(8-6-17)24-11-3-4-12-24/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRSWDAUUITUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2548398.png)
![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)



![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2548415.png)
